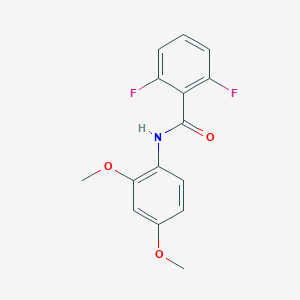![molecular formula C13H19BrN2O3S B263604 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B263604.png)
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by bromination of phenyl compounds using bromine or other brominating agents.
Attachment of the morpholinoethyl group: This step involves the reaction of the bromophenyl intermediate with a morpholine derivative under suitable conditions, often using a base to facilitate the reaction.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Corresponding amines and sulfonic acids.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or DNA. The bromophenyl group can enhance its binding affinity, while the morpholinoethyl group can improve its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-chlorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
(4-fluorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.
(4-methylphenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C13H19BrN2O3S |
|---|---|
Poids moléculaire |
363.27 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H19BrN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 |
Clé InChI |
LACUAEJNJAAUFN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
SMILES canonique |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate](/img/structure/B263522.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)

![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)







